molecular formula C7H10N2O2S B2577389 H-MeAla(4-Thz)-OH CAS No. 2131118-50-6

H-MeAla(4-Thz)-OH

Cat. No. B2577389
CAS RN: 2131118-50-6
M. Wt: 186.23
InChI Key: SJJJQDIGKIMGTG-LURJTMIESA-N
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Description

H-MeAla(4-Thz)-OH is a synthetic peptide that has gained attention in the scientific community due to its potential applications in drug discovery and development. This peptide is a modified version of the natural amino acid alanine, with a thiazole ring and a methyl group attached to the alpha carbon.

Scientific Research Applications

Environmental Implications of Hydroxyl Radicals (•OH)

  • Hydroxyl radicals are powerful oxidizing agents that react unselectively with surrounding chemicals, including organic pollutants and inhibitors. They play a crucial role in environmental chemistry, including natural waters, the atmosphere, and biological systems (Gligorovski et al., 2015).

Hydroxyl Radical Generation and Organic Compound Oxidation

  • The study on iron oxide-catalyzed production of hydroxyl radical from hydrogen peroxide and its application in oxidizing organic contaminants in soils and groundwater highlights the importance of understanding the factors controlling the generation rate of hydroxyl radicals and their reactivity with organic compounds (Kwan & Voelker, 2003).

Bulky Aluminum Alkyl Scavengers in Olefin Polymerization

  • Research on the binding of H2O to aluminum alkyl complexes and their decomposition provides insights into the chemical reactions and kinetics involving aluminum alkyls, which could be relevant for understanding the reactivity of complex molecules like "H-MeAla(4-Thz)-OH" in polymerization or other chemical processes (Stapleton et al., 2003).

Oxygen Vacancy Associated Surface Fenton Chemistry

  • The study of oxygen vacancy associated surface Fenton chemistry without metal ions leaching, exhibiting novel surface chemistry for heterolytic H2O2 dissociation, underscores the importance of surface structure in catalytic reactions and could provide a conceptual framework for exploring the surface reactivity of "H-MeAla(4-Thz)-OH" (Li et al., 2017).

properties

IUPAC Name

(2S)-2-(methylamino)-3-(1,3-thiazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-8-6(7(10)11)2-5-3-12-4-9-5/h3-4,6,8H,2H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJJQDIGKIMGTG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CSC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CSC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-MeAla(4-Thz)-OH

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